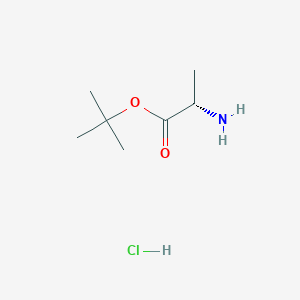

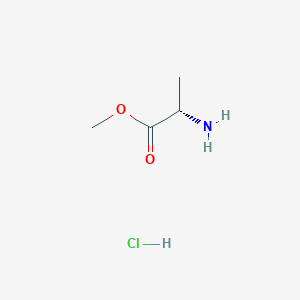

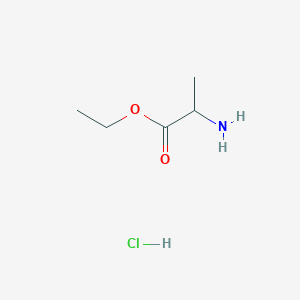

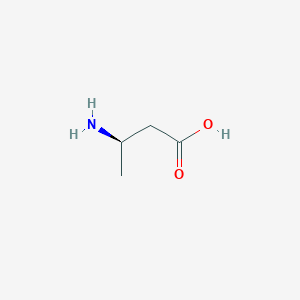

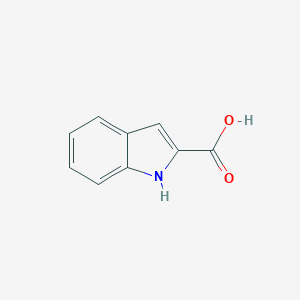

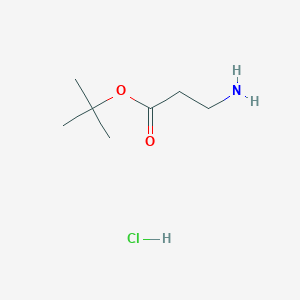

(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

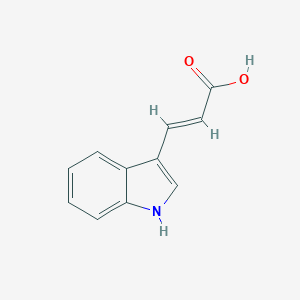

(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate, also known as tryptophan derivative, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has shown promising results in various studies.

Scientific Research Applications

- Targeting Serotonin Receptors : The indole moiety in this compound resembles tryptophan, a precursor for serotonin synthesis. Researchers explore its potential as a ligand for serotonin receptors, which play a crucial role in mood regulation and neurological disorders .

- Anticancer Agents : Investigating derivatives of this compound may lead to novel anticancer drugs. The indole scaffold is often modified to enhance cytotoxicity against cancer cells .

- Neurotransmitter Modulation : The indole group suggests possible interactions with neurotransmitter systems. Researchers study its effects on neuronal signaling, receptor binding, and neuroprotection .

- Indole Alkaloids : The indole ring is a common motif in natural products. Chemists use this compound as a building block for synthesizing alkaloids found in plants and fungi .

- Chiral Ligands : The tert-butyl group provides steric hindrance, making this compound useful in asymmetric catalysis. It can serve as a chiral ligand for transition metal-catalyzed reactions .

Medicinal Chemistry and Drug Development

Neuroscience and Neuropharmacology

Natural Product Synthesis

Chiral Synthesis and Asymmetric Catalysis

properties

IUPAC Name |

tert-butyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)12(16)8-10-9-17-13-7-5-4-6-11(10)13/h4-7,9,12,17H,8,16H2,1-3H3/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIXAFNTAKZNCN-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427227 |

Source

|

| Record name | (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16874-09-2 |

Source

|

| Record name | (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.